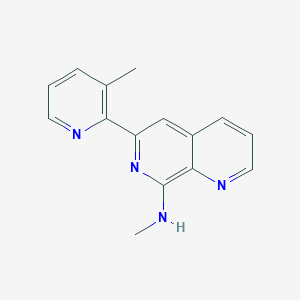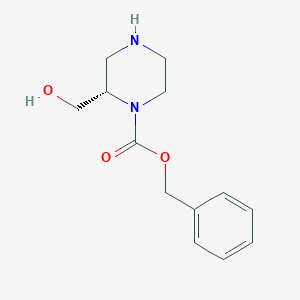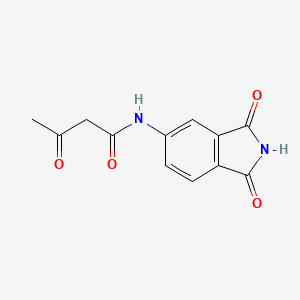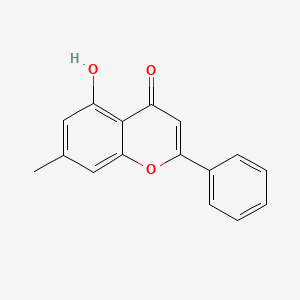![molecular formula C9H9N5O2S B11866562 2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide CAS No. 95336-91-7](/img/structure/B11866562.png)
2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of a cyano group, a dimethylamino group, and a sulfonamide group attached to the imidazo[4,5-b]pyridine core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-cyano-3H-imidazo[4,5-b]pyridine with dimethylamine and a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for achieving high purity and yield in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted sulfonamides
Aplicaciones Científicas De Investigación
2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is also studied for its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-3H-imidazo[4,5-b]pyridine: Lacks the dimethylamino and sulfonamide groups, making it less versatile in terms of chemical reactivity and biological activity.
N,N-Dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide: Lacks the cyano group, which may affect its electronic properties and reactivity.
3H-Imidazo[4,5-b]pyridine-3-sulfonamide: Lacks both the cyano and dimethylamino groups, resulting in different chemical and biological properties.
Uniqueness
The presence of the cyano, dimethylamino, and sulfonamide groups in 2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide imparts unique electronic and steric properties to the compound. These functional groups enhance its reactivity and enable it to participate in a wide range of chemical reactions. Additionally, the compound’s structure allows for specific interactions with biological targets, making it a valuable tool in medicinal chemistry and drug discovery .
Propiedades
Número CAS |
95336-91-7 |
|---|---|
Fórmula molecular |
C9H9N5O2S |
Peso molecular |
251.27 g/mol |
Nombre IUPAC |
2-cyano-N,N-dimethylimidazo[4,5-b]pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H9N5O2S/c1-13(2)17(15,16)14-8(6-10)12-7-4-3-5-11-9(7)14/h3-5H,1-2H3 |
Clave InChI |
GCEGMVUZOAGFNZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)N1C(=NC2=C1N=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11866494.png)

![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)


![8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11866525.png)


![2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)
![6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11866558.png)




